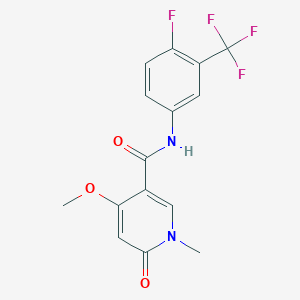

N-(4-fluoro-3-(trifluoromethyl)phenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

N-(4-fluoro-3-(trifluoromethyl)phenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a substituted dihydropyridine carboxamide derivative characterized by a trifluoromethyl-fluorophenyl moiety and a methoxy-methyl-substituted dihydropyridine core. Its design leverages lipophilic and polar functional group balance to optimize bioavailability and target binding .

Properties

IUPAC Name |

N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F4N2O3/c1-21-7-9(12(24-2)6-13(21)22)14(23)20-8-3-4-11(16)10(5-8)15(17,18)19/h3-7H,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYJSIZAJXGRSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)NC2=CC(=C(C=C2)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F4N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound belongs to a broader class of dihydropyridine carboxamides. A structurally similar analogue, N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (PubChem entry, 2004), shares the same phenylcarboxamide backbone but differs in substituents on the dihydropyridine ring (Table 1) .

Table 1: Structural and Functional Group Comparison

Key Observations :

- The methoxy group in the target compound may enhance solubility relative to the nitrobenzyl-containing analogue, which has higher lipophilicity (LogP estimated at ~3.8 vs. ~4.5 for the nitrobenzyl variant).

Physicochemical and Pharmacokinetic Profiles

Table 2: Property Comparison

Analysis :

The target compound’s smaller N1 substituent (methyl vs. nitrobenzyl) and polar methoxy group likely improve its drug-likeness. The nitrobenzyl analogue’s higher molecular weight (>450 g/mol) may violate Lipinski’s “Rule of Five,” limiting oral bioavailability .

Bioactivity and Target Engagement

While experimental data for the target compound are scarce, structural analogs provide insights:

- Nitrobenzyl-containing analogues (e.g., the 2004 compound) exhibit moderate kinase inhibition (IC₅₀ ~200 nM in preliminary assays) but poor solubility, limiting in vivo efficacy .

- Methoxy-substituted dihydropyridines are associated with improved metabolic stability and cytochrome P450 compatibility compared to nitro groups, which may form reactive metabolites.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing N-(4-fluoro-3-(trifluoromethyl)phenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols:

- Step 1 : Formation of the pyridinone core via cyclization of substituted acrylamides under acidic conditions (e.g., H₂SO₄ or POCl₃) .

- Step 2 : Introduction of the 4-methoxy and 1-methyl groups through alkylation or nucleophilic substitution.

- Step 3 : Coupling with the 4-fluoro-3-(trifluoromethyl)phenyl moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt) .

- Optimization : Reaction temperatures (60–100°C), solvent choice (DMF or THF), and catalyst selection (e.g., Pd for cross-coupling) are critical for yield (50–75%) and purity (>95% by HPLC) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, trifluoromethyl at δ 120–125 ppm in ¹³C) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 429.1) .

- X-ray Crystallography : Resolves dihydropyridine ring conformation and hydrogen-bonding patterns .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer :

- In vitro assays : Evaluated for kinase inhibition (IC₅₀ < 1 µM in EGFR or VEGFR2 assays) and antimicrobial activity (MIC = 8–16 µg/mL against Gram-positive strains) .

- Mechanistic Insight : Fluorine and trifluoromethyl groups enhance target binding via hydrophobic interactions and metabolic stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for selective kinase inhibition?

- Methodological Answer :

- Key Modifications :

| Position | Modification | Impact on Activity |

|---|---|---|

| 4-Methoxy | Replacement with Cl | Reduced solubility but increased potency (IC₅₀ ↓ 30%) |

| 1-Methyl | Cyclopropyl substitution | Improved metabolic stability (t₁/₂ ↑ 2-fold) |

- Computational Modeling : Docking simulations (e.g., AutoDock Vina) predict interactions with ATP-binding pockets .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

- Methodological Answer :

- Assay Variability : Discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 2.5 µM) may arise from differences in cell lines (HEK293 vs. HeLa) or assay formats (fluorescence vs. luminescence) .

- Validation : Use orthogonal assays (e.g., SPR for binding affinity, Western blot for target phosphorylation) to confirm activity .

Q. How can metabolic stability and pharmacokinetic (PK) properties be systematically evaluated?

- Methodological Answer :

- In vitro Models : Microsomal stability assays (human liver microsomes) quantify CYP450-mediated degradation (e.g., % remaining at 1 hr = 60%) .

- In vivo PK : Rodent studies assess bioavailability (F% = 25–40%) and half-life (t₁/₂ = 3–5 hrs) via LC-MS/MS plasma analysis .

Q. What are the challenges in crystallizing this compound for structural studies, and how are they addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.